molecular formula C13H26N2O B5064141 2-[4-(4-Methylcyclohexyl)piperazin-1-yl]ethanol

2-[4-(4-Methylcyclohexyl)piperazin-1-yl]ethanol

Cat. No.: B5064141
M. Wt: 226.36 g/mol
InChI Key: DNSQWJPPAQJSOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(4-Methylcyclohexyl)piperazin-1-yl]ethanol is a chemical compound that features a piperazine ring substituted with a 4-methylcyclohexyl group and an ethanol moiety. Piperazine derivatives are known for their diverse biological activities and are commonly found in pharmaceuticals and agrochemicals.

Properties

IUPAC Name

2-[4-(4-methylcyclohexyl)piperazin-1-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O/c1-12-2-4-13(5-3-12)15-8-6-14(7-9-15)10-11-16/h12-13,16H,2-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNSQWJPPAQJSOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)N2CCN(CC2)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Methylcyclohexyl)piperazin-1-yl]ethanol typically involves the reaction of 4-methylcyclohexylamine with piperazine, followed by the introduction of an ethanol group. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction. The process may involve multiple steps, including purification and isolation of the final product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in pharmaceuticals and other industries .

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Methylcyclohexyl)piperazin-1-yl]ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce new functional groups to the piperazine ring .

Scientific Research Applications

2-[4-(4-Methylcyclohexyl)piperazin-1-yl]ethanol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-[4-(4-Methylcyclohexyl)piperazin-1-yl]ethanol involves its interaction with specific molecular targets and pathways. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can lead to various biological effects, including changes in neurotransmitter levels and receptor activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(4-Methylcyclohexyl)piperazin-1-yl]ethanol is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. The presence of the 4-methylcyclohexyl group and ethanol moiety differentiates it from other piperazine derivatives, potentially leading to unique interactions with molecular targets and pathways .

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